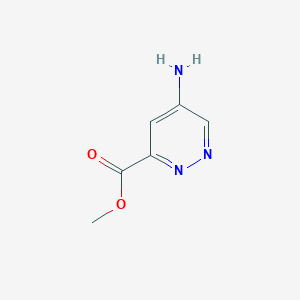
Methyl5-aminopyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-aminopyridazine-3-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-aminopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-aminonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-aminopyridazine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-aminopyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form amides and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Methyl 5-aminopyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of methyl 5-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 5-Aminonicotinic acid methyl ester
- Methyl 5-aminonicotinate
Comparison: Methyl 5-aminopyridazine-3-carboxylate is unique due to its pyridazine ring structure, which distinguishes it from other similar compounds like pyridine derivatives. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
methyl 5-aminopyridazine-3-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3,(H2,7,9) |
Clave InChI |
ABOWKWDDOJRECS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















